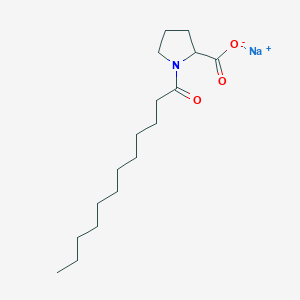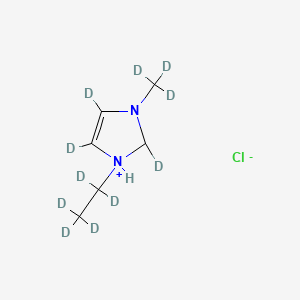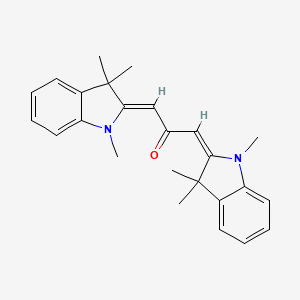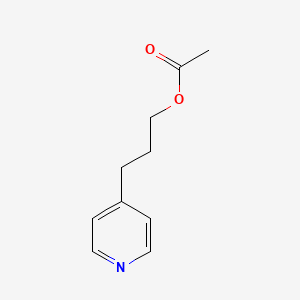
4-Cyclobutoxysalicylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutoxysalicylaldehyde, also known as 4-cyclobutyloxy-2-hydroxybenzaldehyde, is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol. It is a useful research chemical and is often employed as a building block in organic synthesis. The compound is characterized by the presence of a cyclobutoxy group attached to the salicylaldehyde core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutoxysalicylaldehyde typically involves the selective monomethylation of 2,4-dihydroxybenzaldehyde . This process can be carried out in toluene in the presence of sodium bicarbonate (NaHCO3), which helps achieve a higher yield with minimal production of dimethylation byproducts .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as formylation, demethylation, and methylation under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclobutoxysalicylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: The hydroxyl group in the salicylaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and quinones.
Reduction: Primary alcohols.
Substitution: Various substituted salicylaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclobutoxysalicylaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and ligands.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting specific biological molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclobutoxysalicylaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to metal ions or proteins, thereby modulating their activity. The compound’s effects are often mediated through its ability to form Schiff bases and other reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
4-Methoxysalicylaldehyde: Known for its antimicrobial properties.
Salicylaldehyde: A precursor to coumarin and various chelating agents.
3-Methoxysalicylaldehyde: Exhibits similar chemical reactivity and applications.
Uniqueness: 4-Cyclobutoxysalicylaldehyde is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
4-cyclobutyloxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-7-8-4-5-10(6-11(8)13)14-9-2-1-3-9/h4-7,9,13H,1-3H2 |
InChI-Schlüssel |
FIEHDBVGYDAPKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2=CC(=C(C=C2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate](/img/structure/B12280697.png)

![4-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B12280714.png)
![2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B12280722.png)
![(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12280727.png)

![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12280734.png)
![4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide](/img/structure/B12280737.png)


![(2Z)-3-butyl-2-[(E)-3-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B12280767.png)

